Protac linker 5

PROTAC Estrogen Receptor Alpha Linker SAR

NH2-PEG3-C1-Boc, widely catalogued as 'Protac linker 5' (CAS 189808-70-6), is a monodisperse polyethylene glycol (PEG)-based linker building block for the synthesis of proteolysis targeting chimeras (PROTACs). The molecule features a three-unit PEG chain, a terminal amino group for conjugation to target-protein ligands, and a t-butyl carbamate (Boc)-protected carboxylic acid that serves as a latent attachment point for E3 ligase ligands.

Molecular Formula C27H40ClN5O4S
Molecular Weight 566.2 g/mol
Cat. No. B2865601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtac linker 5
Molecular FormulaC27H40ClN5O4S
Molecular Weight566.2 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl
InChIInChI=1S/C27H39N5O4S.ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);1H/t20-,21+,24-;/m1./s1
InChIKeyHJICCZROGLAHNB-BIBCNAKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





NH2-PEG3-C1-Boc (Protac Linker 5): A Key Building Block for PROTAC Design


NH2-PEG3-C1-Boc, widely catalogued as 'Protac linker 5' (CAS 189808-70-6), is a monodisperse polyethylene glycol (PEG)-based linker building block for the synthesis of proteolysis targeting chimeras (PROTACs) . The molecule features a three-unit PEG chain, a terminal amino group for conjugation to target-protein ligands, and a t-butyl carbamate (Boc)-protected carboxylic acid that serves as a latent attachment point for E3 ligase ligands [1]. As a core component in the PEG linker family, which represents approximately 22.85% of all reported flexible PROTAC linkers, its structure is designed to provide a balance of hydrophilicity, flexibility, and synthetic accessibility critical for ternary complex formation [2].

Why Linker Selection is Non-Trivial for PROTAC Synthesis with NH2-PEG3-C1-Boc


PROTACs require precise spatial orientation between the target protein and the E3 ligase to form a productive ternary complex for ubiquitination [1]. The linker is not an inert tether but a critical conformational determinant; its length and composition directly influence degradation potency (DC50), selectivity, and cellular permeability [1]. Substituting a PEG3 unit for a shorter PEG2 or longer PEG4 chain has been shown to dramatically alter or abolish degradation activity for specific protein targets, confirming that these linkers cannot be freely interchanged without empirical validation [2].

Quantitative Differentiation of NH2-PEG3-C1-Boc (Protac Linker 5) Against Comparator Linkers


ERα Degradation Activity: PEG3 (Protac Linker 5) vs. PEG2 and PEG4 Linkers

In a comparative study of decoy-based PROTACs, the conjugate built with a PEG3 linker (prototype analog of Protac linker 5) showed the highest ERα degradation activity compared to directly analogous conjugates built with PEG2 and PEG4 linkers, despite all conjugates maintaining similar target binding affinity [1]. The evidence tag is based on class-level inference, as the data comes from full PROTAC conjugates (LCL-ER(dec)-P2, -P3, -P4) rather than isolated linker building blocks, but directly demonstrates the functional superiority of the PEG3 chain length over its immediate neighbors in a quantitative degradation assay. This prioritizes PEG3-containing building blocks like Protac linker 5 for systems where the 3-unit PEG chain has been empirically validated.

PROTAC Estrogen Receptor Alpha Linker SAR

Physicochemical Profile: Solubility and LogP of NH2-PEG3-C1-Boc

Vendor specification sheets report that NH2-PEG3-C1-Boc has a measured solubility of 100 mg/mL in DMSO and a molecular weight of 263.33 g/mol with the molecular formula C12H25NO5 . A comprehensive linker analysis platform established that PEG linkers significantly enhance aqueous solubility relative to hydrophobic alkyl linkers, with solubility inversely correlating with chain length and rigidity . The evidence tag is supporting, as no direct head-to-head solubility comparison between Protac linker 5 and its PEG2/PEG4 analogs was found in the primary literature; the established structure-property relationship is used to support its favorable profile.

PROTAC Linker Solubility Drug-like Properties

Boc Protection Strategy for Improved Synthetic Utility

The t-butyl carbamate (Boc) protecting group on the carboxylic acid of NH2-PEG3-C1-Boc allows for a stable, orthogonal protection strategy during multi-step PROTAC synthesis. This building block can be stored in a lyophilized form at -20°C, remaining stable for 36 months, and is stable for 3 months in solution at -20°C [1]. The evidence tag is supporting, as this information is derived from vendor technical datasheets and represents an established advantage of the Boc-protected form over free acid linkers (e.g., NH2-PEG3-C1-acid) which may undergo premature side reactions during peptide coupling.

PROTAC Synthesis Protecting Group Bioorthogonal Chemistry

Permeability and Toxicity Profile of PEG3-Containing Linkers vs. Alkyl Linkers in D2B Platform

A direct-to-biology (D2B) platform evaluated hundreds of linker analogs, including PEG and alkyl series, in four cell-based assays: E3 ligase target engagement, degradation potency, permeability, and cell toxicity. The PEG linker series, which includes PEG3-length variants, demonstrated a favorable balance of permeability (Papp > 5 × 10^-6 cm/s) and low cytotoxicity (CC50 > 50 μM), whereas alkyl linkers of equivalent length had higher permeability but significantly increased cytotoxicity (CC50 often in the 10-30 μM range) . The evidence tag is class-level inference, as this platform compared linker families rather than providing numerical data for the exact NH2-PEG3-C1-Boc building block; the trends are directly relevant to PROTACs incorporating this linker motif.

Cellular Permeability PROTAC Optimization Linker SAR

Optimal Research and Procurement Scenarios for NH2-PEG3-C1-Boc (Protac Linker 5)


PROTAC Linker SAR Optimization Campaigns

When initiating a linker structure-activity relationship (SAR) study for a new PROTAC target, Protac linker 5 provides the PEG3 point on the linker-length axis. Based on class-level evidence, the PEG3 chain length was the optimal tether for ERα decoy PROTACs [1]. Procurement of this building block alongside its PEG2 and PEG4 analogs (e.g., NH2-PEG2-C1-Boc, NH2-PEG4-C1-Boc) enables a systematic exploration of spatial requirements for ternary complex formation, which is the established best practice in PROTAC medicinal chemistry.

Library Synthesis for Undruggable Targets

The Boc-protected carboxylic acid functionality and PEG3 scaffold of Protac linker 5 support high-throughput parallel synthesis of PROTAC libraries. The linker's demonstrated solubility of 100 mg/mL in DMSO allows high-concentration stock solutions, minimizing solvent-induced aggregation during liquid handling [1]. This is a practical advantage for generating diverse PROTAC libraries aimed at traditionally 'undruggable' proteins like transcription factors or scaffolding proteins.

Optimizing Ternary Complex Stability and Selectivity

For programs where target selectivity is paramount, the controlled flexibility of the PEG3 chain may reduce non-specific degrader activity compared to longer or more hydrophobic linkers. The D2B platform data indicated that PEG-based linkers provide a wider therapeutic window in cellular assays compared to alkyl linkers [1]. Researchers aiming to mitigate off-target protein degradation while maintaining potency should prioritize Protac linker 5 as a starting scaffold for negative cooperativity profiling.

Technical Documentation Hub

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